molecular formula C12H11FN2OS B449209 N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea

N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea

Katalognummer: B449209
Molekulargewicht: 250.29g/mol
InChI-Schlüssel: IIDWLFBQUODKHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea is an organic compound that features a thiourea group attached to a 4-fluorophenyl and a furan-2-ylmethyl group

Eigenschaften

Molekularformel

C12H11FN2OS

Molekulargewicht

250.29g/mol

IUPAC-Name

1-(4-fluorophenyl)-3-(furan-2-ylmethyl)thiourea

InChI

InChI=1S/C12H11FN2OS/c13-9-3-5-10(6-4-9)15-12(17)14-8-11-2-1-7-16-11/h1-7H,8H2,(H2,14,15,17)

InChI-Schlüssel

IIDWLFBQUODKHV-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)F

Kanonische SMILES

C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea typically involves the reaction of 4-fluoroaniline with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Fluorophenyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a urea group instead of thiourea.

    1-(4-Fluorophenyl)-3-(furan-2-ylmethyl)amine: Lacks the thiourea group, which may alter its reactivity and biological activity.

Uniqueness

N-(4-fluorophenyl)-N'-(2-furylmethyl)thiourea is unique due to the presence of both a thiourea group and a furan-2-ylmethyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiourea group can enhance hydrogen bonding interactions, while the furan ring can participate in π-π stacking, making this compound particularly versatile in various applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.